Cas no 3081-24-1 (ethyl (2S)-2-amino-3-phenylpropanoate)

ethyl (2S)-2-amino-3-phenylpropanoate structure
3081-24-1 structure
Nome del prodotto:ethyl (2S)-2-amino-3-phenylpropanoate
Numero CAS:3081-24-1
MF:C11H15NO2
MW:193.242303133011
MDL:MFCD01674387
CID:315769
PubChem ID:76506

ethyl (2S)-2-amino-3-phenylpropanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Phenylalanine, ethylester
    • Ethyl 3-phenyl-L-alaninate
    • LS-16191
    • EINECS 221-378-5
    • UNII-26O5DCZ9XV
    • 3-Phenylalanine ethyl ester
    • AKOS015933095
    • 3081-24-1
    • CS-0498404
    • ethyl (2S)-2-amino-3-phenylpropanoate
    • Phenylalanine ethyl ester
    • (S)-Ethyl2-amino-3-phenylpropanoate
    • Ethyl 2-amino-3-phenylpropanoate #
    • Ethyl L-phenylalanate
    • (S)-Ethyl 2-amino-3-phenylpropanoate
    • H-Phe-OEt HCl
    • Alanine, phenyl-, ethyl ester, L-
    • SCHEMBL132790
    • N14357
    • Ethyl 2-amino-3-phenylpropionate
    • ETHYL PHENYLALANINATE HCL
    • L-Phenylalanine, ethyl ester
    • Phenylalanine, ethyl ester
    • (L)-phenylalanine, ethyl ester
    • Alanine, 3-phenyl-, ethyl ester
    • CHEMBL1221903
    • L-Phenylalanine ethyl
    • L-PHENYLALANINE ETHYL ESTER
    • 26O5DCZ9XV
    • EN300-898122
    • NIOSH/AY7561430
    • CCG-245137
    • L-phenylalanine ethylester
    • DTXSID20184816
    • ethyl l-phenylalaninate
    • AY75614300
    • Q27254115
    • MDL: MFCD01674387
    • Inchi: 1S/C11H15NO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m0/s1
    • Chiave InChI: CJGXMNONHNZEQQ-JTQLQIEISA-N
    • Sorrisi: O(CC)C([C@H](CC1C=CC=CC=1)N)=O

Proprietà calcolate

  • Massa esatta: 193.11035
  • Massa monoisotopica: 193.110278721g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 5
  • Complessità: 176
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 52.3Ų

Proprietà sperimentali

  • Densità: 1.0650
  • Punto di fusione: 136°C
  • Punto di ebollizione: 329.46°C (rough estimate)
  • Indice di rifrazione: 1.5041 (estimate)
  • PSA: 52.32

ethyl (2S)-2-amino-3-phenylpropanoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-898122-1g
ethyl (2S)-2-amino-3-phenylpropanoate
3081-24-1
1g
$428.0 2023-09-01
Enamine
EN300-898122-10g
ethyl (2S)-2-amino-3-phenylpropanoate
3081-24-1
10g
$1839.0 2023-09-01
Enamine
EN300-898122-0.5g
ethyl (2S)-2-amino-3-phenylpropanoate
3081-24-1 95.0%
0.5g
$410.0 2025-03-21
Enamine
EN300-898122-2.5g
ethyl (2S)-2-amino-3-phenylpropanoate
3081-24-1 95.0%
2.5g
$838.0 2025-03-21
Enamine
EN300-898122-5g
ethyl (2S)-2-amino-3-phenylpropanoate
3081-24-1
5g
$1240.0 2023-09-01
Enamine
EN300-898122-0.05g
ethyl (2S)-2-amino-3-phenylpropanoate
3081-24-1 95.0%
0.05g
$359.0 2025-03-21
Enamine
EN300-898122-0.25g
ethyl (2S)-2-amino-3-phenylpropanoate
3081-24-1 95.0%
0.25g
$393.0 2025-03-21
Enamine
EN300-898122-1.0g
ethyl (2S)-2-amino-3-phenylpropanoate
3081-24-1 95.0%
1.0g
$428.0 2025-03-21
Enamine
EN300-898122-5.0g
ethyl (2S)-2-amino-3-phenylpropanoate
3081-24-1 95.0%
5.0g
$1240.0 2025-03-21
Enamine
EN300-898122-0.1g
ethyl (2S)-2-amino-3-phenylpropanoate
3081-24-1 95.0%
0.1g
$376.0 2025-03-21

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